
Methyl 6-chloronicotinate
Overview
Description
Methyl 6-chloronicotinate (CAS: 73781-91-6) is a pyridine-based ester derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol. It is a pale yellow to off-white crystalline solid with a melting point of 86–90°C and a predicted density of 1.294 g/cm³ . The compound is soluble in chlorinated solvents such as chloroform and ethyl acetate and is stable under inert atmospheric conditions at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-chloronicotinate can be synthesized through the esterification of 6-chloronicotinic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and 6-chloronicotinic acid into a reactor, along with the catalyst. The mixture is heated to the boiling point of methanol, and the reaction is maintained until the desired yield is achieved. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 6-chloronicotinate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form methyl 6-aminonicotinate using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 6-chloronicotinic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent, room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, anhydrous ether or ethanol as solvent, room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, aqueous or organic solvents, room temperature to reflux conditions.
Major Products:
Substitution: Various substituted nicotinates depending on the nucleophile used.
Reduction: Methyl 6-aminonicotinate.
Oxidation: 6-chloronicotinic acid.
Scientific Research Applications
Chemical Reactions
- Substitution Reactions : Methyl 6-chloronicotinate can undergo nucleophilic substitutions where the chlorine atom is replaced by other nucleophiles.
- Reduction Reactions : It can be reduced to methyl 6-aminonicotinate using reducing agents such as lithium aluminum hydride.
- Oxidation Reactions : The compound can be oxidized to form 6-chloronicotinic acid using agents like potassium permanganate.
Chemistry
This compound serves as a vital building block in synthesizing complex organic molecules. It is used as an intermediate in pharmaceutical and agrochemical preparations, contributing to the development of various fine chemicals .
Biology and Medicine
In biological research, this compound is instrumental in studying nicotinic acid derivatives' effects on physiological pathways. Its interaction with nicotinic receptors can lead to vasodilation and anti-inflammatory responses, making it relevant in pharmacological studies .
Industry
The compound finds applications in the synthesis of pesticides and herbicides, contributing to agricultural chemistry. It is also utilized in producing dyes and pigments, showcasing its versatility across different industrial sectors .
Pesticide Analysis
This compound is crucial for analyzing pesticide residues, specifically acetamiprid and its metabolites. Its formation through reactions like alkali hydrolysis allows for sensitive detection via gas chromatography, enhancing analytical methods for agricultural products.
Drug Development
Research has shown that derivatives of this compound exhibit significant biological activity, including tumor growth inhibition in rodent models. This highlights its potential as a precursor in developing novel pharmaceuticals targeting various diseases .
Mechanism of Action
The mechanism of action of methyl 6-chloronicotinate involves its interaction with nicotinic acid receptors. Upon binding to these receptors, it can modulate various signaling pathways, leading to physiological effects such as vasodilation and anti-inflammatory responses . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound promotes the release of prostaglandins, which are locally acting due to their short half-life .
Comparison with Similar Compounds
Key Structural Features:
- The molecule adopts a nearly planar geometry, with a small dihedral angle of 3.34(14)° between the pyridine ring and the ester (COOMe) group .
- In its crystalline form, it exhibits C–H⋯N hydrogen bonding and π–π stacking interactions (centroid distance: 3.8721(4) Å ), contributing to its stability .
Methyl 6-chloronicotinate is structurally and functionally compared to analogs based on substituent position , reactivity , and applications . Below is a detailed analysis:
Methyl 2-Chloroisonicotinate
- Structural Difference : The chlorine atom is at the meta position relative to the ester group (vs. para in this compound) .
- Reactivity :
- Nucleophilic substitution of the chlorine atom in this compound occurs with 50% yield due to the strong electron-withdrawing effect of the para-positioned ester group.
- In contrast, methyl 2-chloroisonicotinate exhibits 8.4% yield under identical conditions due to weaker electron withdrawal at the meta position .
- Application : Both are used in FAP-targeted tracer synthesis, but this compound-derived tracers (e.g., AV02053) achieve higher tumor specificity and synthetic efficiency .
Methyl 2-Chloropyrimidine-5-Carboxylate
- Reactivity : Coupling with 4-isobutoxy-3-isopropylaniline yields 77.2% for methyl 2-chloropyrimidine-5-carboxylate vs. 65.4% for this compound. This difference is attributed to steric hindrance and electronic effects of the pyrimidine ring .
- Application : Pyrimidine derivatives are preferred for kinase inhibitors, while pyridine-based esters (e.g., this compound) are used in DHODH (dihydroorotate dehydrogenase) inhibitors .
Methyl Nicotinate and Methyl Isonicotinate
- Reactivity: this compound undergoes enzymatic ammonolysis in continuous-flow microreactors with Novozym® 435, achieving higher yields (e.g., 91% for nicotinamide derivatives) compared to batch reactors .
- Safety : this compound is classified as an irritant (Xi hazard code), while methyl nicotinate derivatives generally exhibit lower toxicity .
Data Tables
Table 1: Physical and Chemical Properties
Property | This compound | Methyl 2-Chloroisonicotinate | Methyl Nicotinate |
---|---|---|---|
Molecular Weight (g/mol) | 171.58 | 171.58 | 137.14 |
Melting Point (°C) | 86–90 | Not Reported | 38–40 |
Solubility | Chloroform, Ethyl Acetate | DMF, Methanol | Water, Ethanol |
pKa | -2.07 | Not Reported | 2.78 |
Hazard Code | Xi | Not Reported | None |
Table 2: Reaction Efficiency Comparison
Reaction Type | This compound Yield | Methyl 2-Chloroisonicotinate Yield |
---|---|---|
Nucleophilic Substitution | 50% | 8.4% |
Suzuki Coupling | 79% | Not Reported |
Enzymatic Ammonolysis | 91% | Not Applicable |
Biological Activity
Methyl 6-chloronicotinate (C7H6ClNO2) is an organic compound notable for its biological activity and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.
This compound is synthesized through the esterification of 6-chloronicotinic acid with methanol, typically using a catalyst such as sulfuric acid. The reaction conditions involve heating the mixture to facilitate the formation of the ester. The molecular weight of this compound is approximately 171.58 g/mol .
Synthetic Route Overview
Step | Reactants | Conditions | Products |
---|---|---|---|
1 | 6-Chloronicotinic acid, Methanol | Reflux with catalyst (H₂SO₄) | This compound |
2 | This compound | Reduction with LiAlH₄ | Methyl 6-aminonicotinate |
3 | This compound | Oxidation with KMnO₄ | 6-Chloronicotinic acid |
This compound primarily interacts with nicotinic acid receptors, which are critical in various physiological processes. Upon binding, it can modulate signaling pathways associated with vasodilation and anti-inflammatory responses. This interaction is significant in the context of cardiovascular health and inflammation management .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Vasodilation : It promotes blood flow by relaxing blood vessels.
- Anti-inflammatory properties : It may reduce inflammation through modulation of immune responses.
- Potential neuroprotective effects : Studies suggest it could have implications in neurodegenerative diseases by influencing neurotransmitter systems .
Case Studies and Research Findings
- Study on Vasodilation : A study demonstrated that this compound significantly increased blood flow in animal models, suggesting its potential as a therapeutic agent for cardiovascular diseases .
- Neuroprotective Research : Investigations into its effects on neuronal cells indicated that it could protect against oxidative stress, a common pathway in neurodegeneration .
- Anti-inflammatory Activity : In vitro studies showed that this compound reduced pro-inflammatory cytokine production in macrophages, highlighting its role in modulating immune responses .
Comparison with Related Compounds
The biological activity of this compound can be compared to other nicotinic acid derivatives:
Compound | Biological Activity |
---|---|
Methyl nicotinate | Used as a rubefacient for muscle pain |
Ethyl 6-chloronicotinate | Similar applications as methyl variant |
6-Chloronicotinic acid | Precursor for various derivatives |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing methyl 6-chloronicotinate, and how do reaction conditions influence yield?
this compound is synthesized via esterification of 6-chloronicotinic acid. A common method involves treating the acid with oxalyl chloride in dichloromethane (CH₂Cl₂) catalyzed by DMF, followed by methanol quenching. Reaction parameters such as temperature (e.g., 0°C for initial mixing, 40°C for reflux), stoichiometry (oxalyl chloride in slight excess), and solvent choice significantly impact yield and purity. TLC monitoring ensures completion, with typical yields around 70–80% after purification . Alternative routes, such as coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura reactions), have been reported for functionalizing the pyridine ring .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : To confirm esterification (e.g., methyl ester peak at ~3.9 ppm) and aromatic proton environments.
- GC-MS/HPLC : For purity assessment (>95% by GC) and quantification of residual solvents or byproducts .
- X-ray crystallography : Resolves molecular geometry (e.g., planarity between the ester group and pyridine ring, dihedral angle = 3.34°) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Collect spilled material in sealed containers; avoid aqueous discharge due to environmental toxicity .
Advanced Research Questions
Q. How do crystal packing interactions influence the physicochemical properties of this compound?
Single-crystal X-ray studies reveal that molecules form (112) layers via C–H⋯N hydrogen bonds (H⋯N distance = 2.56 Å) and π–π stacking (centroid separation = 3.87 Å). These interactions enhance thermal stability and may affect solubility and dissolution rates in pharmaceutical formulations .
Q. What mechanistic insights govern this compound’s reactivity in cross-coupling reactions?
The chlorine atom at position 6 activates the pyridine ring for nucleophilic substitution. For example, in palladium-catalyzed couplings (e.g., with pyridin-2-ylzinc bromide), the reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination to form bipyridine derivatives. Optimizing ligand choice (e.g., PPh₃) and solvent polarity (THF) improves yields (up to 81%) .
Q. How can computational methods predict the electronic properties of this compound in coordination complexes?
Density Functional Theory (DFT) calculations show that the 6-chloronicotinate moiety in zinc porphyrins adopts a non-planar conformation relative to the porphyrin ring, reducing steric hindrance and stabilizing metal-ligand bonds. Such models guide the design of photocatalysts or sensors .
Q. What strategies resolve contradictions in reported synthetic yields or purity data?
Discrepancies may arise from variations in:
- Purification methods : Column chromatography vs. recrystallization.
- Analytical thresholds : GC detection limits for trace impurities.
- Reagent quality : Anhydrous vs. technical-grade solvents. Reproducibility requires strict adherence to documented protocols and validation via interlaboratory studies .
Q. How does this compound’s stability vary under acidic, basic, or thermal conditions?
Stability studies indicate:
- Acidic conditions : Ester hydrolysis occurs at elevated temperatures (e.g., HCl/MeOH reflux).
- Thermal decomposition : Above 150°C, releases Cl⁻ and CO₂, confirmed by TGA-FTIR. Storage recommendations include inert atmospheres (N₂) and desiccants to prevent moisture-induced degradation .
Q. Methodological Considerations
Q. What guidelines ensure reproducibility in reporting this compound syntheses?
Journals like Beilstein Journal of Organic Chemistry mandate:
- Detailed experimental procedures : Include molar ratios, reaction times, and purification steps.
- Supporting information : NMR/GC spectra, crystallographic data (CCDC numbers), and raw datasets .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) of this compound derivatives?
Systematic SAR studies involve:
Properties
IUPAC Name |
methyl 6-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEDXVIWDFLGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291810 | |
Record name | Methyl 6-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73781-91-6 | |
Record name | 73781-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-chloropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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